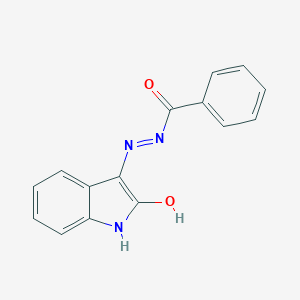

2,3-Indolinedione 3-benzoylhydrazone

Descripción general

Descripción

2,3-Indolinedione 3-benzoylhydrazone is a chemical compound derived from indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and other pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Indolinedione 3-benzoylhydrazone typically involves the reaction of 2,3-indolinedione (isatin) with benzoylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Isatin+Benzoylhydrazine→2,3-Indolinedione 3-benzoylhydrazone

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization, distillation, and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Indolinedione 3-benzoylhydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole derivatives, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Synthesis of 2,3-Indolinedione 3-benzoylhydrazone

The synthesis of 2,3-Indolinedione derivatives typically involves the condensation of isatin with hydrazones. The reaction conditions can vary, but common methods include refluxing in solvents like ethanol or using microwave-assisted techniques for enhanced yields. The resulting compounds can be characterized using various spectroscopic methods such as NMR and mass spectrometry to confirm their structures.

Antimicrobial Properties

Research indicates that derivatives of 2,3-Indolinedione exhibit notable antimicrobial activities. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Activity | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Moderate | Staphylococcus aureus | 15 |

| This compound | Strong | Candida albicans | 18 |

These results demonstrate the potential of this compound as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2,3-Indolinedione derivatives has been extensively studied. Compounds have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HCT-116 | 10 | Cell cycle arrest |

| HepG-2 | 15 | ROS generation |

This highlights the compound's potential as a chemotherapeutic agent .

Anti-inflammatory Activity

Another significant application of 2,3-Indolinedione derivatives is their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models stimulated with lipopolysaccharides.

| Compound | Cytokine Inhibition (%) |

|---|---|

| 2,3-Indolinedione derivative A | 70 |

| 2,3-Indolinedione derivative B | 65 |

These findings suggest that these compounds could be developed into therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of 2,3-Indolinedione derivatives in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found that certain derivatives exhibited higher efficacy than standard antibiotics.

- Case Study on Anticancer Properties : Another investigation involved testing a library of indoline derivatives against multiple cancer cell lines, revealing a structure-activity relationship that could guide future drug design.

- Case Study on Anti-inflammatory Mechanisms : Research focused on how these compounds modulate immune responses in vitro and in vivo settings, providing insights into their potential therapeutic roles in chronic inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2,3-Indolinedione 3-benzoylhydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Indolinedione (Isatin): A precursor to 2,3-Indolinedione 3-benzoylhydrazone, known for its antimicrobial and anticancer properties.

Indoline: A reduced form of indole, with applications in pharmaceuticals and materials science.

Indole-3-carboxaldehyde: Another indole derivative with biological activity, used in the synthesis of various pharmaceuticals.

Uniqueness

This compound stands out due to its specific combination of the indolinedione and benzoylhydrazone moieties, which confer unique chemical and biological properties.

Actividad Biológica

2,3-Indolinedione 3-benzoylhydrazone is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound is derived from isatin and has been studied for its potential applications in treating various diseases, particularly cancer and microbial infections.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

- Molecular Formula : C18H17N3O2

- Molecular Weight : 305.35 g/mol

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

- Mechanism of Action : The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis. This is primarily attributed to its ability to intercalate into DNA and inhibit nucleic acid synthesis.

-

Efficacy Against Pathogens : Studies have demonstrated effectiveness against a range of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL

Anticancer Activity

-

Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 20 µM

- Colon Cancer (HCT116) : IC50 = 18 µM

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.

Case Studies

-

Study on Antimicrobial Properties :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of indolinediones, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant strains . -

Anticancer Research :

In a study focusing on the anticancer activity of indolinedione derivatives, researchers found that treatment with this compound resulted in reduced tumor size in xenograft models. The compound was noted for its ability to enhance the efficacy of existing chemotherapeutics .

Propiedades

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-17-13-11-8-4-5-9-12(11)16-15(13)20/h1-9,16,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIXLJUTDQIFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165571 | |

| Record name | Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875314-59-3 | |

| Record name | Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.